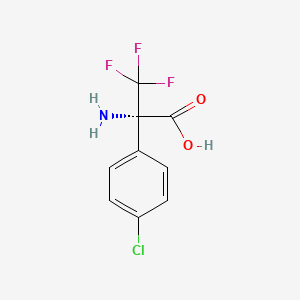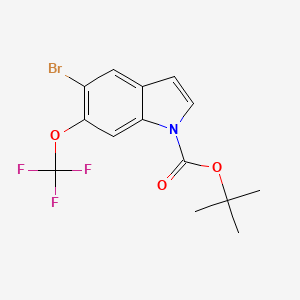
(2S)-2-amino-2-(4-chlorophenyl)-3,3,3-trifluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(4-chlorophenyl)-3,3,3-trifluoropropanoic acid: is a synthetic organic compound characterized by its unique structural features, including an amino group, a chlorophenyl group, and a trifluoropropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of 4-chlorophenylacetic acid with trifluoromethylating agents under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply.
Análisis De Reacciones Químicas
(2S)-2-amino-2-(4-chlorophenyl)-3,3,3-trifluoropropanoic acid: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding amides or nitro compounds.
Reduction: The trifluoropropanoic acid moiety can undergo reduction to yield corresponding alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide and amines are employed, with reaction conditions varying based on the desired product.
Major Products Formed:
Amides and nitro compounds from oxidation reactions.
Alcohols and amines from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as metabolic disorders and neurological conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(2S)-2-amino-2-(4-chlorophenyl)-3,3,3-trifluoropropanoic acid: is compared with other similar compounds, such as:
2-Amino-2-(4-chlorophenyl)acetic acid: Similar structure but lacks the trifluoropropanoic acid moiety.
2-Amino-2-(2-chlorophenyl)acetic acid: Different position of the chlorine atom on the phenyl ring.
(2-amino-5-chlorophenyl)(4-fluorophenyl)methanone: Contains additional fluorophenyl group.
The uniqueness of this compound lies in its trifluoropropanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H7ClF3NO2 |
|---|---|
Peso molecular |
253.60 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-chlorophenyl)-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-3-1-5(2-4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16)/t8-/m0/s1 |
Clave InChI |
JXBAPZFXMKLAJK-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@](C(=O)O)(C(F)(F)F)N)Cl |
SMILES canónico |
C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B15361331.png)
![O-(3-Chlorophenyl) S-[cyanamide(methylthio)-methyl]carbonodithioate](/img/structure/B15361336.png)
![5,6,11,12-Tetrabromodibenzo[a,e][8]annulene](/img/structure/B15361343.png)




![1-[5-(Methanesulfonyl)pyridin-2-yl]piperazine](/img/structure/B15361377.png)
![(7R)-2-Bromo-7-methyl-5,6-dihydropyrrolo[1,2-A]imidazol-7-OL](/img/structure/B15361380.png)
![2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B15361387.png)

